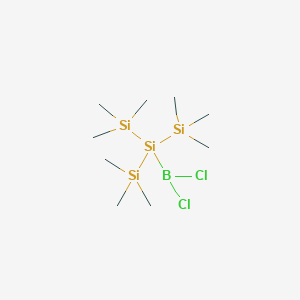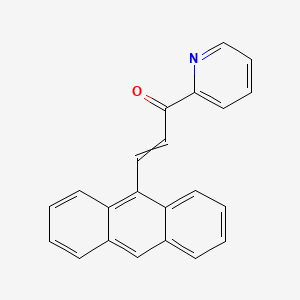
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both anthracene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with 2-acetylpyridine. This reaction can be catalyzed by a base such as potassium hydroxide in an ethanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or in drug discovery.
Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in optoelectronic devices, the compound’s ability to absorb and emit light is crucial. In biological systems, the interaction with specific molecular targets, such as enzymes or receptors, would be key.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone.
Pyridine derivatives: Compounds like 2-acetylpyridine and 2-pyridinecarboxaldehyde.
Uniqueness
The combination of anthracene and pyridine moieties in 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one provides unique photophysical properties that are not present in simpler anthracene or pyridine derivatives. This makes it particularly interesting for applications in materials science and optoelectronics.
Properties
CAS No. |
477566-79-3 |
|---|---|
Molecular Formula |
C22H15NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-anthracen-9-yl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H15NO/c24-22(21-11-5-6-14-23-21)13-12-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15H |
InChI Key |
RMWRRFWCSAIYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


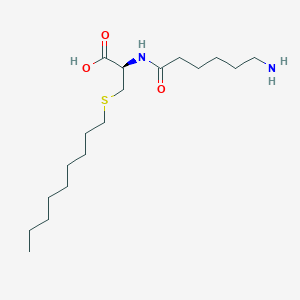
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
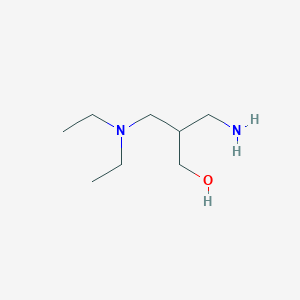
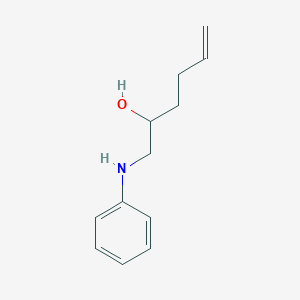

![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
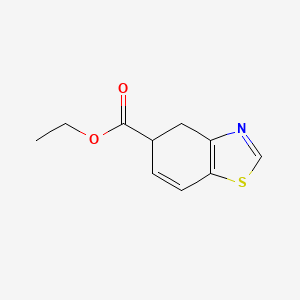
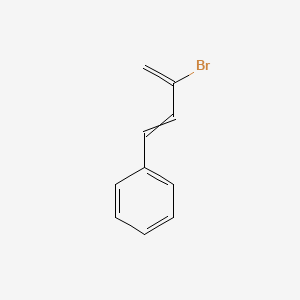
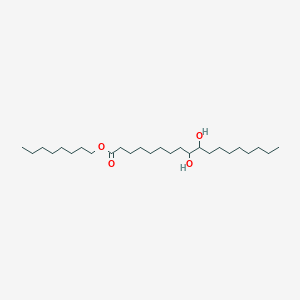


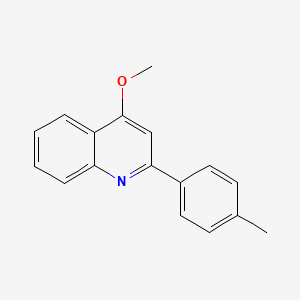
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
